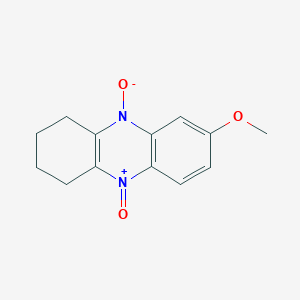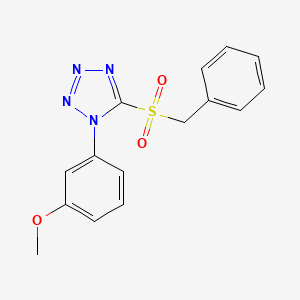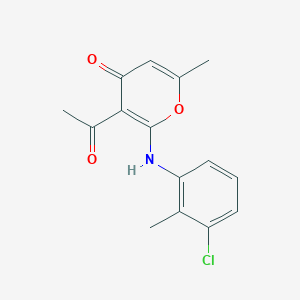
7-Methoxy-1,2,3,4-tetrahydrophenazine 5,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3,4-tetrahydrophenazine 5,10-dioxide is a synthetic organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydrophenazine 5,10-dioxide typically involves the oxidative cyclization of 1,2-diaminobenzene derivatives. One common method includes the treatment of phenazin-1-ol 5,10-oxide with m-perchlorobenzoic acid in benzene, which enhances the yield of the desired 5,10-dioxide product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydrophenazine 5,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding mono-oxide or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions:
Oxidation: m-Perchlorobenzoic acid in benzene.
Reduction: Sodium borohydride in protic solvents.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products:
Oxidation: Higher oxidation state phenazine derivatives.
Reduction: cis-1,2,3,4,4a,5,10,10a-octahydrophenazine.
Substitution: Functionalized phenazine derivatives with diverse biological activities.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydrophenazine 5,10-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its antimicrobial and antitumor properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydrophenazine 5,10-dioxide involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound targets various molecular pathways, including those involved in redox regulation and signal transduction, ultimately leading to cell death in pathogenic organisms or cancer cells .
Comparison with Similar Compounds
Iodinin: A natural phenazine 5,10-dioxide with potent antimicrobial properties.
Myxin: Another natural phenazine 5,10-dioxide known for its cytotoxic effects on cancer cells.
Comparison: 7-Methoxy-1,2,3,4-tetrahydrophenazine 5,10-dioxide is unique due to its methoxy substitution, which can enhance its solubility and biological activity compared to other phenazine 5,10-dioxides. Its synthetic accessibility and potential for functionalization make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-methoxy-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C13H14N2O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h6-8H,2-5H2,1H3 |
InChI Key |
AVECGVIMKMELSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide](/img/structure/B11081083.png)
![(4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate](/img/structure/B11081084.png)
![(2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11081088.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11081098.png)
![3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)


![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081119.png)
![methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11081120.png)
![Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11081127.png)
![Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide](/img/structure/B11081136.png)
![Ethyl 4-[3-(2-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11081139.png)
![13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11081142.png)

